Superior Antimicrobial Potency of 5-Nitrofuran-2-carbohydrazide-Derived Hydrazones vs. Nitrofurantoin and Ampicillin
A series of hydrazide-hydrazones synthesized from 5-nitrofuran-2-carboxylic acid (the core of 5-nitrofuran-2-carbohydrazide) demonstrated antimicrobial activity that was, in many cases, higher than the activity of reference substances nitrofurantoin, cefuroxime, and ampicillin [1]. This is a class-level inference, as the study directly compared the activity of the synthesized hydrazones against these standard-of-care antibiotics. The data supports the value of the 5-nitrofuran-2-carbohydrazide scaffold as a starting point for generating molecules with improved potency.
| Evidence Dimension | In vitro antimicrobial activity (qualitative comparison) |
|---|---|
| Target Compound Data | Hydrazide-hydrazones derived from 5-nitrofuran-2-carboxylic acid |
| Comparator Or Baseline | Nitrofurantoin, cefuroxime, and ampicillin |
| Quantified Difference | Higher activity in many cases (no specific fold-change provided) |
| Conditions | In vitro antimicrobial assays against a panel of bacterial and fungal strains |
Why This Matters
For researchers in antimicrobial drug discovery, this evidence validates the 5-nitrofuran-2-carbohydrazide scaffold as a privileged starting point for generating compounds with superior activity compared to existing nitrofuran antibiotics.
- [1] Popiołek, Ł., Rysz, B., Biernasiuk, A., & Wujec, M. (2019). Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. Chemical Biology & Drug Design, 95(2), 260–269. https://doi.org/10.1111/cbdd.13639 View Source
